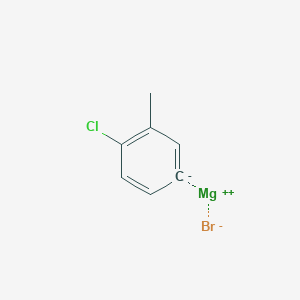

magnesium;1-chloro-2-methylbenzene-4-ide;bromide

説明

Historical Context and Evolution of Grignard Reagent Chemistry

The discovery of organomagnesium compounds by French chemist Victor Grignard in 1900 marked a watershed moment in organic chemistry. wikipedia.orgresearchgate.net His work, which earned him the Nobel Prize in Chemistry in 1912, revealed that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium species. researchgate.netorganic-chemistry.orgacgpubs.org This breakthrough provided a simple and effective method for creating carbon-carbon bonds by reacting these reagents with carbonyl compounds like aldehydes and ketones to produce alcohols. wikipedia.org

Initially, Grignard's research was an extension of his advisor Philippe Barbier's work on organozinc compounds. nih.gov However, Grignard's innovation was to prepare the organomagnesium halide separately before adding the second reactant, a two-step procedure that proved to be more reliable and gave better yields than the one-pot Barbier procedure. nih.gov The versatility and broad applicability of Grignard reagents were quickly recognized, and by 1935, over 6,000 literature references to their use existed. researchgate.net Over the years, the scope of Grignard chemistry has expanded significantly to include reactions with a wide array of electrophiles and the development of transition-metal-catalyzed cross-coupling reactions. nih.govresearchgate.net

Significance of Arylmagnesium Halides in Carbon-Carbon Bond Formation

Arylmagnesium halides, a specific type of Grignard reagent where the organic group is an aromatic ring, are of paramount importance in the synthesis of biaryl compounds and other substituted aromatic systems. These structures are prevalent in pharmaceuticals, agrochemicals, and materials science. fishersci.co.ukmdpi.com The carbon-magnesium bond in arylmagnesium halides is highly polarized, making the aryl group a potent nucleophile capable of attacking a wide range of electrophilic carbon centers. wikipedia.org

One of the most significant applications of arylmagnesium halides is in transition-metal-catalyzed cross-coupling reactions, such as the Kumada, Suzuki, and Negishi couplings. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org In these reactions, a catalyst, typically based on palladium or nickel, facilitates the coupling of the aryl Grignard reagent with an organic halide, triflate, or other electrophilic partner. wikipedia.orgorganic-chemistry.orglibretexts.org These methods have revolutionized the construction of complex molecules by allowing for the precise and efficient formation of carbon-carbon bonds that were previously difficult to achieve. For instance, the Kumada coupling, reported in 1972, directly uses Grignard reagents to form C-C bonds with organic halides, offering an economical route to unsymmetrical biaryls. wikipedia.orgorganic-chemistry.org

The reactivity of arylmagnesium halides can be influenced by the specific halogen present and the substituents on the aromatic ring. This allows for a degree of control and chemoselectivity in complex syntheses. The choice of solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, is also crucial as it stabilizes the Grignard reagent. wikipedia.org

Specific Research Importance of 4-Chloro-3-methylphenylmagnesium Bromide as a Synthetic Synthon

4-Chloro-3-methylphenylmagnesium bromide is a functionalized aryl Grignard reagent that serves as a valuable building block, or "synthon," in organic synthesis. Its structure, featuring a chloro and a methyl substituent on the phenyl ring, provides specific steric and electronic properties that can be exploited in the synthesis of targeted molecules.

This reagent is commercially available, typically as a solution in tetrahydrofuran (THF), which facilitates its use in laboratory settings. The presence of the chloro and methyl groups makes it a useful intermediate for the synthesis of more complex substituted biaryl and other aromatic compounds. These halogen and alkyl-substituted aromatic moieties are common features in many biologically active molecules and pharmaceutical compounds. mdpi.com

While specific, high-yield synthetic applications of 4-Chloro-3-methylphenylmagnesium bromide are not extensively detailed in readily available literature, its utility can be inferred from the general reactivity of functionalized Grignard reagents in cross-coupling reactions. For instance, in Kumada-type couplings, a reagent like 4-Chloro-3-methylphenylmagnesium bromide would be expected to react with various aryl or vinyl halides in the presence of a nickel or palladium catalyst to form the corresponding biaryl or styrenyl derivatives. The chloro and methyl substituents would be carried into the final product, providing a specific substitution pattern.

The table below outlines the key properties of this specific Grignard reagent.

| Property | Value |

| Chemical Formula | C₇H₆BrClMg |

| Molecular Weight | 229.78 g/mol |

| CAS Number | 460747-53-9 |

| Appearance | Typically a solution in THF |

| IUPAC Name | bromo(4-chloro-3-methylphenyl)magnesium |

The strategic placement of the chloro and methyl groups on the phenyl ring of 4-Chloro-3-methylphenylmagnesium bromide makes it a valuable tool for medicinal chemists and synthetic organic chemists aiming to construct complex molecules with precise substitution patterns. Its role as a nucleophilic 4-chloro-3-methylphenyl anion equivalent allows for its incorporation into a wide variety of molecular scaffolds.

特性

IUPAC Name |

magnesium;1-chloro-2-methylbenzene-4-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl.BrH.Mg/c1-6-4-2-3-5-7(6)8;;/h3-5H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRISSYATSPDQCA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C[C-]=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641414 | |

| Record name | Magnesium bromide 4-chloro-3-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

460747-53-9 | |

| Record name | Magnesium bromide 4-chloro-3-methylbenzen-1-ide (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Mechanistic Investigations of 4 Chloro 3 Methylphenylmagnesium Bromide Formation

Direct Grignard Formation from 4-Chloro-3-methylbromobenzene

The most conventional route to 4-chloro-3-methylphenylmagnesium bromide involves the direct reaction of 4-chloro-3-methylbromobenzene with magnesium metal. walisongo.ac.idsciencemadness.org This method takes advantage of the differential reactivity of the carbon-halogen bonds, with the carbon-bromine bond being more susceptible to oxidative insertion of magnesium than the carbon-chlorine bond.

Influence of Reaction Conditions (Solvent, Temperature, Magnesium Source)

The success and efficiency of Grignard reagent formation are highly dependent on the reaction conditions. The choice of solvent, operating temperature, and the nature of the magnesium source are crucial parameters that must be carefully controlled.

Solvent: Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are essential for the formation and stabilization of Grignard reagents. libretexts.orgmsu.edu The lone pair electrons on the oxygen atoms of the ether molecules coordinate to the magnesium center, forming a soluble complex that stabilizes the organometallic species and enhances its reactivity. libretexts.org While diethyl ether is a common choice, THF is often preferred due to its higher boiling point and better solvating ability, which can be particularly beneficial for less reactive aryl halides. libretexts.org The use of alternative solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) has also been explored for its greener profile and comparable efficiency. researchgate.net

Temperature: The formation of Grignard reagents is an exothermic process. libretexts.org The temperature must be carefully managed to initiate the reaction without allowing it to become uncontrollably vigorous, which can lead to side reactions such as Wurtz coupling. libretexts.org For aryl bromides, the reaction is often initiated at room temperature or with gentle heating. Once initiated, the reaction rate can be controlled by the rate of addition of the aryl halide and external cooling if necessary. libretexts.org

Magnesium Source: The reactivity of the magnesium metal is a critical factor. The metal surface is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction. stackexchange.com To overcome this, various forms of activated magnesium are used, such as magnesium turnings or powder. msu.edu The large surface area of these forms facilitates the reaction. msu.edu

Interactive Data Table: Influence of Reaction Conditions on Grignard Formation

| Parameter | Condition | Effect on Reaction |

| Solvent | Diethyl Ether | Effective, but lower boiling point can limit reaction temperature. |

| Tetrahydrofuran (THF) | Generally preferred for higher boiling point and better solvation. libretexts.org | |

| 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative with good performance. researchgate.net | |

| Temperature | Low Temperature | May be required for highly reactive halides to control exothermicity. |

| Room Temperature/Gentle Heating | Often sufficient to initiate the reaction with aryl bromides. libretexts.org | |

| Magnesium Source | Turnings | Common and effective, provides a good surface area. |

| Powder | Higher surface area can lead to faster reaction rates. | |

| Rieke Magnesium | Highly activated form, useful for unreactive halides. stackexchange.com |

Mechanistic Pathways of Magnesium Insertion (SET vs. Concerted)

The precise mechanism of magnesium insertion into a carbon-halogen bond has been a subject of extensive research. Two primary pathways are generally considered: a single-electron transfer (SET) mechanism and a concerted mechanism. nih.govnih.gov

Single-Electron Transfer (SET) Pathway: This mechanism involves the transfer of an electron from the magnesium surface to the aryl halide, forming a radical anion. stackexchange.com This radical anion then fragments to give an aryl radical and a halide anion. The aryl radical can then react with the magnesium surface to form the Grignard reagent. rsc.org This pathway is more likely for substrates with low reduction potentials. nih.gov

Concerted Pathway: In this mechanism, the carbon-halogen bond breaks and the carbon-magnesium and magnesium-halogen bonds form in a single, concerted step through a three-centered transition state. researchgate.net Theoretical studies suggest that this pathway is plausible, particularly for less sterically hindered substrates. researchgate.net

The operative mechanism can be influenced by the substrate, the solvent, and the presence of additives. acs.org For many Grignard reactions, a combination of both pathways may be at play.

Interactive Data Table: Comparison of Mechanistic Pathways

| Feature | Single-Electron Transfer (SET) | Concerted Mechanism |

| Intermediates | Radical anion, aryl radical | Three-centered transition state |

| Steps | Stepwise | Single step |

| Favored by | Substrates with low reduction potentials nih.gov | Less sterically hindered substrates |

| Evidence | Observation of radical-derived side products rsc.org | Theoretical calculations researchgate.net |

Role of Activators and Initiators in Grignard Formation

To overcome the passivating magnesium oxide layer and facilitate the initiation of the Grignard reaction, various activators and initiators are commonly employed. stackexchange.com

Chemical Activators: Small amounts of iodine, methyl iodide, or 1,2-dibromoethane (B42909) are frequently used. stackexchange.com These substances react with the magnesium to generate magnesium halides, which are thought to etch the oxide layer and expose fresh, reactive magnesium surfaces. stackexchange.comresearchgate.net The reaction of 1,2-dibromoethane has the added advantage of producing ethylene (B1197577) gas, providing a visual cue that the activation process is underway. stackexchange.com

Mechanical Activation: Methods such as in-situ crushing of magnesium pieces, rapid stirring, and sonication can mechanically break the oxide layer, exposing the reactive metal. stackexchange.com

Pre-formed Grignard Reagent: The addition of a small amount of a pre-formed Grignard reagent can act as an initiator, as the formation of Grignard reagents is often autocatalytic. stackexchange.comresearchgate.net

Interactive Data Table: Common Activators and Initiators

| Activator/Initiator | Mechanism of Action |

| Iodine | Reacts with Mg to form MgI₂, etching the oxide layer. stackexchange.com |

| Methyl Iodide | Forms a highly reactive Grignard reagent (MeMgI) that can initiate the main reaction. stackexchange.com |

| 1,2-Dibromoethane | Reacts with Mg to form MgBr₂ and ethylene gas, cleaning the Mg surface. stackexchange.com |

| Ultrasound | Mechanical disruption of the oxide layer. stackexchange.com |

| Pre-formed Grignard Reagent | Autocatalytic effect. stackexchange.comresearchgate.net |

Halogen-Magnesium Exchange Routes to 4-Chloro-3-methylphenylmagnesium Bromide

An alternative and often more chemoselective method for preparing functionalized Grignard reagents is the halogen-magnesium exchange reaction. researchgate.netharvard.edu This method involves the reaction of an aryl halide with an organomagnesium reagent, typically an alkylmagnesium halide like isopropylmagnesium chloride (i-PrMgCl).

Regioselectivity and Chemoselectivity in Exchange Reactions

The halogen-magnesium exchange offers significant advantages in terms of selectivity, particularly for substrates containing multiple halogen atoms or other functional groups. clockss.orgacs.org

Regioselectivity: In di- or polyhalogenated aromatic compounds, the position of the halogen can influence the site of the exchange. Generally, exchange is favored at the more sterically accessible position or at a position activated by an adjacent electron-withdrawing group. researchgate.net For a substrate like 4-chloro-3-methyl-1-iodobenzene, the exchange would preferentially occur at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact. acs.org The order of reactivity for halogen exchange generally follows I > Br > Cl. acs.org

Chemoselectivity: Halogen-magnesium exchange reactions are known to tolerate a wide range of functional groups that would be incompatible with direct Grignard formation, such as esters and nitriles. researchgate.netresearchgate.net This is because the exchange can often be carried out at low temperatures, minimizing side reactions with these sensitive groups. sigmaaldrich.com The use of "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, can further enhance the rate and chemoselectivity of the exchange. researchgate.net

Interactive Data Table: Selectivity in Halogen-Magnesium Exchange

| Type of Selectivity | Principle | Example |

| Regioselectivity | Exchange occurs at the more reactive halogen or less sterically hindered position. researchgate.net | In 1-bromo-2-iodobenzene, exchange occurs selectively at the C-I bond. acs.org |

| Chemoselectivity | Tolerates functional groups like esters and nitriles at low temperatures. researchgate.netresearchgate.net | Preparation of a Grignard reagent from an aryl bromide bearing an ester group. clockss.org |

Catalytic Approaches for Halogen-Magnesium Exchange

While stoichiometric amounts of organomagnesium reagents are typically used in halogen-magnesium exchange, catalytic methods are being developed to improve the efficiency and sustainability of this process. The addition of certain salts, such as lithium chloride, has been shown to dramatically accelerate the exchange reaction. researchgate.netclockss.org While not a true catalytic cycle in the traditional sense, the use of additives like LiCl in sub-stoichiometric amounts can have a significant rate-enhancing effect, making the term "catalyzed" colloquially used in this context. clockss.org These additives are thought to break up oligomeric Grignard reagent aggregates and increase the nucleophilicity of the exchanging species. researchgate.net

Recent research has also explored the use of transition metal catalysts to facilitate halogen-magnesium exchange reactions, although this is a less common approach for the synthesis of simple aryl Grignard reagents.

Mechanistic Insights into Exchange Processes

The formation of Grignard reagents, including 4-Chloro-3-methylphenylmagnesium bromide, can proceed through various mechanisms, with exchange processes being of significant interest. The primary exchange mechanism relevant to this class of compounds is the halogen-magnesium (X-Mg) exchange. This process is particularly useful for preparing Grignard reagents from organic halides that are unreactive towards direct magnesium insertion or that contain sensitive functional groups.

The halogen-magnesium exchange reaction involves the treatment of an organic halide (R-X) with a pre-formed Grignard reagent (R'-MgX'), leading to an equilibrium between the two organometallic species and their corresponding halides.

R-X + R'-MgX' ⇌ R-MgX' + R'-X

The position of the equilibrium is dictated by the relative stability of the carbanionic character of the R and R' groups. The Grignard reagent with the more stable carbanion will be favored. For aryl Grignard reagents, this means an aryl halide can be converted into a Grignard reagent by using a simple alkyl Grignard like isopropylmagnesium chloride (i-PrMgCl).

Mechanistic studies suggest that the Grignard exchange reaction does not always proceed via a simple four-centered transition state. Evidence points towards the involvement of more complex pathways, including single electron transfer (SET) mechanisms, especially depending on the solvent and the nature of the organic halide. researchgate.net The process can be envisioned as follows:

Initial Interaction : The exchange reagent (e.g., i-PrMgCl) coordinates to the halogen atom of the aryl halide (e.g., 4-bromo-1-chloro-2-methylbenzene).

Electron Transfer : A single electron may be transferred from the magnesium reagent to the aryl halide, forming a radical anion and a radical cation.

Fragmentation and Recombination : The aryl halide radical anion fragments to yield an aryl radical and a halide anion. This aryl radical then recombines with the magnesium-containing species to form the final aryl Grignard reagent.

The solvent plays a crucial role in these mechanisms. Solvents with lower basicity can favor the formation of Grignard compounds via radical pairs. researchgate.net For a molecule like 4-bromo-1-chloro-2-methylbenzene, the exchange is selective for the more reactive carbon-bromine bond over the stronger and less reactive carbon-chlorine bond.

Alternative Synthetic Strategies for Aryl Grignard Reagents Applicable to 4-Chloro-3-methylphenylmagnesium Bromide

Beyond the traditional direct insertion of magnesium into the carbon-halogen bond, several alternative strategies have been developed to improve the synthesis of aryl Grignard reagents like 4-Chloro-3-methylphenylmagnesium bromide. These methods offer enhanced reactivity, selectivity, and functional group tolerance.

Halogen-Magnesium Exchange: As discussed mechanistically above, the halogen-magnesium exchange is a powerful synthetic tool. numberanalytics.com It is particularly advantageous for preparing 4-Chloro-3-methylphenylmagnesium bromide from 4-bromo-1-chloro-2-methylbenzene. The use of highly efficient exchange reagents like isopropylmagnesium chloride or its lithium chloride complex (i-PrMgCl·LiCl) allows the reaction to proceed under mild conditions, preserving the chloro-substituent.

"Turbo-Grignard" Reagents: The addition of lithium chloride (LiCl) to a Grignard reagent preparation can dramatically increase its reactivity and solubility. nih.gov This mixture, often termed a "Turbo-Grignard" reagent, is highly effective for halogen-magnesium exchange reactions. For the synthesis of 4-Chloro-3-methylphenylmagnesium bromide, employing a reagent like i-PrMgCl·LiCl can lead to faster and more complete conversion of the starting aryl bromide. nih.gov The LiCl breaks down solvated Grignard oligomers and forms monomeric, more reactive species. nih.gov

Table 1: Comparison of Synthetic Strategies for Aryl Grignard Reagents

| Strategy | Description | Advantages for 4-Chloro-3-methylphenylmagnesium bromide | Key Reagents/Conditions |

|---|---|---|---|

| Direct Magnesium Insertion | The organic halide reacts directly with magnesium metal. numberanalytics.com | Traditional, straightforward method. | Magnesium turnings, Tetrahydrofuran (THF) or Diethyl ether. |

| Halogen-Magnesium Exchange | An aryl halide exchanges its halogen with the magnesium of an existing Grignard reagent. numberanalytics.com | High selectivity for C-Br over C-Cl bond; mild conditions. | i-PrMgCl, s-BuMgCl |

| "Turbo-Grignard" (LiCl-mediated) | Use of a Grignard reagent with added LiCl to enhance reactivity. nih.gov | Increased reaction rates, improved yields, and solubility. | i-PrMgCl·LiCl |

In-Situ Generation and Utilization of 4-Chloro-3-methylphenylmagnesium Bromide

Due to their high reactivity, Grignard reagents are typically generated and used immediately in the same reaction vessel (in-situ) without isolation. This approach minimizes decomposition and side reactions. Once 4-Chloro-3-methylphenylmagnesium bromide is formed, it serves as a potent nucleophile and a strong base, enabling the formation of new carbon-carbon bonds. masterorganicchemistry.com

A common application is the acylation to form aryl ketones. researchgate.net For instance, the in-situ generated 4-Chloro-3-methylphenylmagnesium bromide can be reacted with an acid chloride or ester to produce the corresponding ketone. The Grignard reagent adds to the electrophilic carbonyl carbon. In reactions with acid chlorides, the initial adduct collapses to a ketone. To prevent a second addition of the Grignard reagent to the newly formed ketone, the reaction is often carried out at low temperatures or with specific additives. researchgate.net

Example Reaction: Synthesis of an Aryl Ketone

Formation : 4-bromo-1-chloro-2-methylbenzene is reacted with magnesium in THF to generate 4-Chloro-3-methylphenylmagnesium bromide in-situ.

Utilization : An acid chloride, such as acetyl chloride, is added to the solution. The Grignard reagent attacks the carbonyl carbon of the acetyl chloride.

Product : After an aqueous workup, the final product is 1-(4-chloro-3-methylphenyl)ethan-1-one.

Other electrophiles can also be used in the in-situ utilization of this Grignard reagent.

Table 2: In-Situ Reactions of 4-Chloro-3-methylphenylmagnesium Bromide

| Electrophile | Product Class | Example |

|---|---|---|

| Aldehydes/Ketones | Secondary/Tertiary Alcohols | Reaction with acetone (B3395972) yields 2-(4-chloro-3-methylphenyl)propan-2-ol. |

| Esters/Acid Chlorides | Tertiary Alcohols/Ketones | Reaction with acetyl chloride yields 1-(4-chloro-3-methylphenyl)ethan-1-one. researchgate.net |

| Carbon Dioxide (CO₂) | Carboxylic Acids | Reaction with CO₂ followed by acidic workup yields 4-chloro-3-methylbenzoic acid. masterorganicchemistry.com |

These in-situ techniques are fundamental in synthetic organic chemistry, providing efficient pathways to complex molecules from readily available precursors.

Reactivity Patterns and Reaction Mechanisms of 4 Chloro 3 Methylphenylmagnesium Bromide

Nucleophilic Addition Reactions

4-Chloro-3-methylphenylmagnesium bromide, a Grignard reagent, is a potent nucleophile due to the polarized carbon-magnesium bond, which imparts carbanionic character to the aromatic carbon. libretexts.orgmasterorganicchemistry.com This characteristic dictates its reactivity, particularly in nucleophilic addition reactions to a variety of electrophilic functional groups.

Addition to Carbonyl Compounds (Aldehydes, Ketones, Esters, Amides)

The reaction of 4-Chloro-3-methylphenylmagnesium bromide with carbonyl compounds is a cornerstone of its synthetic utility, leading to the formation of new carbon-carbon bonds and a range of alcohol products. libretexts.org The fundamental mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. youtube.commasterorganicchemistry.com This addition breaks the carbon-oxygen pi bond, resulting in a tetrahedral alkoxide intermediate. Subsequent workup with an aqueous acid protonates the alkoxide to yield the final alcohol product. youtube.com

The type of carbonyl compound used determines the class of alcohol produced:

Formaldehyde yields a primary alcohol. libretexts.org

Other aldehydes produce secondary alcohols. masterorganicchemistry.comlibretexts.org

Ketones result in the formation of tertiary alcohols. masterorganicchemistry.comlibretexts.org

Esters react with two equivalents of the Grignard reagent to form tertiary alcohols, where two of the alkyl/aryl groups are derived from the Grignard reagent. libretexts.org

Amides can also react with Grignard reagents, although the reaction can be more complex and may require specific conditions to achieve high yields of the desired ketone or amine products. organic-chemistry.org

Substrate Scope and Reaction Efficiency

The efficiency of the nucleophilic addition of 4-Chloro-3-methylphenylmagnesium bromide to carbonyl compounds is influenced by several factors, including the steric and electronic properties of the substrate.

Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones towards Grignard reagents. This is due to two main reasons: aldehydes are sterically less hindered, and the single alkyl group on the carbonyl carbon of an aldehyde is less electron-donating than the two alkyl groups on a ketone, making the aldehyde's carbonyl carbon more electrophilic. masterorganicchemistry.com

Aromatic vs. Aliphatic Carbonyls: The reactivity can also be influenced by the nature of the groups attached to the carbonyl. Aromatic aldehydes and ketones can exhibit different reactivity compared to their aliphatic counterparts due to resonance effects.

Steric Hindrance: Significant steric hindrance around the carbonyl group can impede the approach of the bulky Grignard reagent, potentially leading to lower yields or requiring more forcing reaction conditions.

Interactive Data Table: Illustrative Reactions of Aryl Grignard Reagents with Carbonyl Compounds

| Grignard Reagent | Carbonyl Substrate | Product Type | Reference |

| Phenylmagnesium bromide | 3-Methylbutanal | Secondary Alcohol | libretexts.org |

| Phenylmagnesium bromide | 2-Butanone | Tertiary Alcohol | libretexts.org |

| Ethylmagnesium bromide | Propiophenone | Tertiary Alcohol | libretexts.org |

| Cyclohexylmagnesium bromide | Formaldehyde | Primary Alcohol | libretexts.org |

| Methylmagnesium bromide | 2-Pentanone | Tertiary Alcohol | libretexts.org |

| Propylmagnesium bromide | Acetone (B3395972) | Tertiary Alcohol | libretexts.org |

| Ethylmagnesium bromide | Benzonitrile | Ketone (after hydrolysis) | libretexts.org |

| Phenylmagnesium bromide | 4-Amino-5-cyano-2-methylpyrimidine | Ketone | nih.gov |

Stereochemical Outcomes in Addition Reactions

When 4-Chloro-3-methylphenylmagnesium bromide adds to a prochiral aldehyde or an unsymmetrical ketone, a new stereocenter is created. The stereochemical outcome of such reactions is a critical aspect, and several models have been developed to predict the major diastereomer formed. numberanalytics.com

The stereoselectivity is influenced by factors such as:

The structure of the reactants: The steric bulk of the substituents on both the Grignard reagent and the carbonyl compound plays a significant role. numberanalytics.com

Reaction conditions: Temperature, solvent, and the presence of coordinating additives can affect the transition state geometry and, consequently, the stereochemical outcome. numberanalytics.com

Chelation control: In substrates containing a nearby chelating group (e.g., an α-alkoxy group), the magnesium atom of the Grignard reagent can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. This leads to a more rigid, cyclic transition state, which can direct the nucleophilic attack from a specific face, resulting in high diastereoselectivity.

For additions to chiral aldehydes and ketones, Cram's rule and the Felkin-Anh model are often used to predict the stereochemical outcome. numberanalytics.com These models consider the steric interactions between the incoming nucleophile and the substituents on the adjacent chiral center to predict the favored direction of attack. In some cases, unexpected rearrangements, such as the benzyl (B1604629) to o-tolyl rearrangement observed in the reaction of benzylmagnesium halides with certain carbohydrate aldehydes, can occur, leading to a mixture of products. nih.gov

Addition to Imines and Nitriles

4-Chloro-3-methylphenylmagnesium bromide can also undergo nucleophilic addition to carbon-nitrogen multiple bonds, such as those found in imines and nitriles.

Addition to Imines: The reaction with imines is analogous to the addition to carbonyls. The Grignard reagent adds to the electrophilic carbon of the C=N bond to form a magnesium amide salt intermediate. Subsequent hydrolysis yields a secondary amine.

Addition to Nitriles: Grignard reagents add to the electrophilic carbon of a nitrile (C≡N) to form an intermediate imine anion after the initial addition. libretexts.orgmasterorganicchemistry.com This intermediate is stable until aqueous workup. Hydrolysis of the imine anion leads to the formation of a ketone. libretexts.orgmasterorganicchemistry.com This reaction provides a valuable route for the synthesis of ketones where one of the alkyl or aryl groups is derived from the Grignard reagent and the other from the nitrile. The reaction is generally effective, though copper(I) salts can be used to catalyze the addition, especially with sterically demanding components. masterorganicchemistry.com

Reactivity with Epoxides and Aziridines

Epoxides and aziridines are three-membered heterocyclic rings that are highly strained and thus susceptible to ring-opening reactions by nucleophiles. thieme-connect.denih.gov

Reaction with Epoxides: 4-Chloro-3-methylphenylmagnesium bromide attacks one of the electrophilic carbons of the epoxide ring, leading to a ring-opening reaction. This is an SN2-type reaction, and the nucleophile typically attacks the less substituted carbon atom of the epoxide. The reaction results in the formation of a β-substituted alcohol after acidic workup. The stereochemistry of the reaction is well-defined, proceeding with inversion of configuration at the center of attack.

Reaction with Aziridines: Similar to epoxides, aziridines can be opened by Grignard reagents. dnu.dp.ua The nucleophilic attack occurs at one of the ring carbons, leading to the formation of an amine after workup. The regioselectivity of the attack depends on the substitution pattern of the aziridine (B145994) and the reaction conditions. The ring-opening of aziridines provides a useful method for the synthesis of substituted amines. dnu.dp.ua

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond its role in nucleophilic addition, 4-Chloro-3-methylphenylmagnesium bromide is a key coupling partner in various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.commdpi.com

A prominent example is the Kumada coupling , which involves the reaction of a Grignard reagent with an organic halide (aryl, vinyl, or alkyl) in the presence of a nickel or palladium catalyst. umb.edu This reaction is a cost-effective method for synthesizing unsymmetrical biaryls and other coupled products. umb.edu The catalytic cycle typically involves oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. umb.edu

Other important cross-coupling reactions where aryl Grignard reagents can be employed include the Suzuki-Miyaura, Negishi, and Sonogashira reactions, often after transmetalation to the corresponding organoboron, organozinc, or organocopper species. umb.edumdpi.com These reactions have broad applications in the synthesis of complex organic molecules, including pharmaceuticals and materials. mdpi.commdpi.com

Kumada Coupling with Organic Halides (e.g., Aryl and Vinyl Halides)

The Kumada-Tamao-Corriu coupling, commonly known as the Kumada coupling, stands as a seminal carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of a Grignard reagent, such as 4-Chloro-3-methylphenylmagnesium bromide, with an organic halide, catalyzed by a transition metal, typically nickel or palladium. wikipedia.orgresearchgate.net First reported independently by the groups of Kumada and Corriu in 1972, this method was one of the earliest catalytic cross-coupling reactions discovered. wikipedia.orgchem-station.com The reaction is effective for coupling with a variety of organic halides, including aryl and vinyl halides. wikipedia.org As an aryl Grignard reagent, 4-Chloro-3-methylphenylmagnesium bromide is a suitable nucleophilic partner for these transformations, enabling the synthesis of complex biaryl and styrenyl structures. wikipedia.orgorganic-chemistry.org

The success of the Kumada coupling is highly dependent on the choice of catalyst and the associated ligands, which influence reaction rate, yield, and selectivity. Both nickel and palladium-based systems are widely used, each with distinct characteristics. chem-station.com

Nickel-based catalysts are often favored for their high reactivity and lower cost. chem-station.comorganic-chemistry.org They can be generated in situ from Ni(II) precursors, such as NiCl₂, which are reduced by the Grignard reagent itself to the active Ni(0) species. researchgate.net Ligands play a crucial role in stabilizing the nickel center and modulating its reactivity. N-Heterocyclic carbenes (NHCs) and various phosphine (B1218219) ligands, including amido pincer complexes and hydroxyphosphine ligands, have been successfully employed. organic-chemistry.orgnih.govnih.gov For instance, NHC ligands have proven effective in the cross-coupling of tertiary alkyl nucleophiles with aryl bromides, a traditionally challenging transformation. nih.gov

Palladium-based catalysts generally offer better chemoselectivity and functional group tolerance, albeit at a higher cost. chem-station.com The choice of ligand is critical for achieving high efficiency. Bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos) and Josiphos ligands, are commonly used. acs.orgnih.gov These ligands facilitate the key steps of the catalytic cycle and can help suppress side reactions. For example, the use of a specific electron-deficient Buchwald-type phosphine ligand (BPhos) was shown to significantly reduce undesired β-hydride elimination products when coupling alkyl Grignard reagents with aromatic amines. nih.gov Ligand bite angle has also been shown to control site-selectivity in the coupling of substituted allylic silanes. nih.gov

Table 1: Overview of Catalyst Systems for Kumada-Type Couplings

| Catalyst Type | Common Precursors | Ligands | Key Characteristics & Ligand Effects |

| Nickel | NiCl₂, Ni(acac)₂ | N-Heterocyclic Carbenes (NHCs), Phosphines (e.g., PPh₃, dppe), Amido Pincer Ligands | High reactivity, cost-effective. chem-station.comorganic-chemistry.org NHC ligands enable coupling of sterically hindered tertiary nucleophiles. nih.gov Hydroxyphosphine ligands can facilitate nickel/magnesium bimetallic cooperation. nih.gov |

| Palladium | Pd₂(dba)₃, Pd(OAc)₂ | Buchwald-type phosphines (XPhos, SPhos, BPhos), Josiphos, PPh₃ | High chemoselectivity, broad functional group tolerance. chem-station.comacs.org Bulky, electron-rich ligands enhance catalytic activity. acs.orgnih.gov Ligand bite angle can influence regioselectivity. nih.gov |

The widely accepted mechanism for the Kumada coupling proceeds through a catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgchem-station.com

Oxidative Addition : The cycle begins with the active low-valent catalyst, Pd(0) or Ni(0), inserting into the carbon-halide bond of the organic halide (Ar'-X). This step forms a higher oxidation state organometallic complex, typically a M(II) species (e.g., Ar'-M(II)-X). wikipedia.orgnrochemistry.com For palladium catalysts, this step is often the rate-determining step of the cycle. wikipedia.org

Transmetalation : The organometallic intermediate then reacts with the Grignard reagent (in this case, 4-chloro-3-methylphenylmagnesium bromide). The aryl group from the Grignard reagent displaces the halide on the metal center, a process known as transmetalation. This forms a diorganometallic complex (Ar'-M(II)-Ar). wikipedia.orgnih.gov

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the metal center, forming a new carbon-carbon bond (Ar'-Ar) and regenerating the low-valent M(0) catalyst, which can then re-enter the catalytic cycle. chem-station.comnih.gov In some cases, a cis-trans isomerization is required to bring the two organic ligands into adjacent (cis) positions before they can be eliminated. wikipedia.org

While this M(0)/M(II) cycle is dominant for palladium, nickel catalysis can be more complex. Mechanistic studies suggest that cycles involving Ni(I)/Ni(III) or even Ni(II)/Ni(IV) oxidation states are possible under certain conditions, particularly with specific ligands or substrates. nih.govillinois.eduresearchgate.net

Related Cross-Coupling Methodologies (e.g., Fe-catalyzed, Ni-catalyzed)

While palladium and nickel dominate the field, iron-catalyzed cross-coupling has emerged as a cost-effective, non-toxic, and environmentally benign alternative. illinois.eduresearchgate.net Iron catalysts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), are particularly effective for coupling Grignard reagents with a wide range of electrophiles, including alkyl halides, enol triflates, and acid chlorides. researchgate.netmpg.de

The mechanism of iron-catalyzed coupling is believed to differ from that of palladium and nickel. illinois.edu It is proposed that the reaction of the iron salt with the Grignard reagent generates highly reduced, low-valent iron clusters or "ate" complexes (e.g., [Fe(MgX)₂]). researchgate.netacgpubs.org These species are the active catalysts that facilitate the C-C bond formation. Iron-catalyzed reactions are often extremely fast, proceeding under mild conditions, and show excellent chemoselectivity. researchgate.netorganic-chemistry.org Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) are often used to suppress side reactions.

Nickel-catalyzed couplings, as detailed previously, are a cornerstone of cross-coupling chemistry and are often considered a distinct methodology due to their unique reactivity profile compared to palladium. chem-station.comnih.gov They are especially useful for activating less reactive electrophiles like aryl chlorides. organic-chemistry.org

Table 2: Comparison of Pd, Ni, and Fe-Catalyzed Cross-Coupling with Grignard Reagents

| Feature | Palladium-Catalyzed | Nickel-Catalyzed | Iron-Catalyzed |

| Typical Catalysts | Pd(0) complexes, Pd(II) precursors | Ni(0) complexes, Ni(II) precursors | Fe(II) or Fe(III) salts (e.g., FeCl₃, Fe(acac)₃) |

| Key Advantages | High selectivity, broad functional group tolerance. chem-station.com | High reactivity, lower cost, effective for aryl chlorides. chem-station.comorganic-chemistry.org | Very low cost, low toxicity, environmentally benign, very fast reactions. illinois.eduresearchgate.net |

| Common Substrates | Aryl/vinyl iodides, bromides, triflates. wikipedia.orgacs.org | Aryl/vinyl chlorides, bromides, tosylates. organic-chemistry.org | Alkyl halides, aryl chlorides, enol triflates, acid chlorides. researchgate.net |

| Mechanistic Pathway | Primarily M(0)/M(II) cycle. wikipedia.org | M(0)/M(II) cycle; Ni(I)/Ni(III) pathways also proposed. researchgate.net | Involves low-valent iron clusters or ate-complexes. researchgate.netacgpubs.org |

Chemoselectivity in Cross-Coupling Involving Multiple Halogens

Chemoselectivity becomes a critical issue when the substrate contains multiple reactive sites, such as more than one halogen atom. In cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-Cl > C-F. whiterose.ac.uk This inherent difference allows for selective reaction at the more reactive halogen, leaving the less reactive one intact for subsequent transformations.

For a substrate containing both a chlorine and a bromine atom, a palladium-catalyzed Kumada coupling would preferentially occur at the more reactive C-Br bond. However, achieving selectivity can be more complex. For instance, iron catalysts have been used for the selective monoalkylation of dichloroarenes, demonstrating that catalyst control can override simple reactivity trends. researchgate.net

A greater challenge is achieving regioselectivity in the coupling of dihaloarenes containing identical halogens (e.g., two bromine atoms). Here, the electronic and steric environment of each halogen dictates the site of reaction. Specialized ligand design is a powerful tool for controlling this selectivity. For example, palladium catalysts bearing hydroxylated oligoarene-type phosphine ligands have been developed to achieve highly ortho-selective cross-coupling of dihaloarenes with Grignard reagents. nih.gov Furthermore, the nature of the catalyst itself can influence the outcome; mononuclear palladium catalysts might favor reaction at one position, while multinuclear palladium clusters can switch the site-selectivity to another position on the same molecule. whiterose.ac.uk

Substitution Reactions

In the context of its reactions with organic halides, 4-Chloro-3-methylphenylmagnesium bromide acts as a potent carbon nucleophile. The cross-coupling reaction is, in essence, a nucleophilic substitution process where the aryl group from the Grignard reagent replaces the halide on the electrophilic carbon of the reaction partner. pressbooks.pub

Reactions with Alkyl and Aryl Electrophiles

The reactivity of 4-Chloro-3-methylphenylmagnesium bromide allows it to form C-C bonds with both sp²-hybridized (aryl) and sp³-hybridized (alkyl) carbon electrophiles.

Aryl Electrophiles: The reaction with aryl electrophiles, such as aryl bromides and chlorides, is the classic Kumada coupling discussed in detail above. organic-chemistry.org Using nickel or palladium catalysts, the aryl Grignard reagent efficiently couples to form biaryl compounds. chem-station.comresearchgate.net The choice of catalyst and ligand is crucial for achieving high yields, especially with less reactive electrophiles like aryl chlorides. organic-chemistry.org

Alkyl Electrophiles: Coupling with alkyl electrophiles (e.g., alkyl bromides, iodides) can be more challenging for traditional palladium and nickel catalysts due to competing side reactions like β-hydride elimination. organic-chemistry.org However, iron-catalyzed cross-coupling has proven to be a highly effective and simple method for this transformation. Iron complexes can catalyze the reaction between aryl Grignard reagents and both primary and secondary alkyl halides with high efficiency and selectivity, often at low temperatures and with rapid reaction times. organic-chemistry.org For example, the reaction of cyclohexyl bromide with various aryl Grignard reagents proceeds in almost quantitative yield using an iron catalyst with TMEDA as an additive. This makes iron catalysis a particularly attractive method for the reaction of 4-Chloro-3-methylphenylmagnesium bromide with a wide range of alkyl halides.

Acylation Reactions with Acid Derivatives

The acylation of 4-chloro-3-methylphenylmagnesium bromide with various acid derivatives serves as a powerful method for the formation of aryl ketones. This Grignard reagent readily reacts with acyl halides, anhydrides, and esters to yield the corresponding ketone, a valuable intermediate in organic synthesis. The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the acid derivative.

The choice of the acylating agent can influence the reaction conditions and outcomes. For instance, acyl chlorides are highly reactive and typically react with Grignard reagents at low temperatures to minimize side reactions, such as double addition, which would lead to the formation of tertiary alcohols. The use of less reactive acid derivatives like esters requires higher reaction temperatures to proceed at a reasonable rate.

A notable advancement in the acylation of Grignard reagents involves the use of N-methylpyrrolidone (NMP) as a mediator. This methodology has been shown to provide remarkable selectivity for the synthesis of ketones by minimizing the formation of tertiary alcohol byproducts. rsc.org The proposed mechanism suggests that NMP activates the acid chloride, facilitating the nucleophilic attack by the Grignard reagent.

Detailed research has demonstrated the successful acylation of various Grignard reagents, including those with chloro- and fluoro-substituents, with acid chlorides to produce a range of substituted ketones. rsc.org For example, the reaction of p-fluorophenylmagnesium bromide with 4-chlorobutyryl chloride yields 4-chloro-1-(4-fluorophenyl)butan-1-one. rsc.org Similarly, p-chlorophenylmagnesium bromide reacts with the same acid chloride to give 4-chloro-1-(4-chlorophenyl)butan-1-one. rsc.org These examples highlight the versatility of acylation reactions in creating diverse molecular architectures.

Regioselective Functionalization and Derivatization

The regioselective functionalization of the aromatic ring of 4-chloro-3-methylphenylmagnesium bromide is a key strategy for the synthesis of polysubstituted aromatic compounds. The inherent directing effects of the chloro and methyl substituents, in conjunction with the magnesium bromide moiety, allow for controlled introduction of various functional groups at specific positions on the phenyl ring.

Ortho-Metalation and Directed Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic tool that allows for the exclusive functionalization of the position ortho to a directing metalation group (DMG). wikipedia.org In the context of aryl Grignard reagents, while the magnesium halide itself can influence the regioselectivity of subsequent reactions, the primary directing influence often comes from other substituents on the aromatic ring. acs.orgnih.gov

In the case of 4-chloro-3-methylphenylmagnesium bromide, the chloro and methyl groups are already in place, and the Grignard reagent is formed at the 1-position. Further regioselective functionalization would typically involve the introduction of another directing group or exploiting the electronic and steric effects of the existing substituents. The combination of DoM with cross-coupling reactions provides a robust methodology for the regioselective synthesis of biaryls and other complex aromatic systems. acs.orgacs.org This strategy often involves an initial ortho-lithiation directed by a suitable DMG, followed by transmetalation with a magnesium salt to generate a Grignard reagent, which can then undergo a cross-coupling reaction. acs.org

Reactions with Heteroatom Electrophiles

The reaction of 4-chloro-3-methylphenylmagnesium bromide with various heteroatom electrophiles allows for the introduction of a wide range of functional groups containing atoms other than carbon. These reactions are crucial for the synthesis of functionalized aromatic compounds with applications in materials science and medicinal chemistry.

For example, Grignard reagents can react with sources of electrophilic sulfur, selenium, or phosphorus to introduce the corresponding functional groups onto the aromatic ring. While specific examples for 4-chloro-3-methylphenylmagnesium bromide are not extensively detailed in the provided search results, the general reactivity pattern of Grignard reagents suggests that it would readily react with electrophiles such as disulfides (RSSR) to form thioethers (ArSR), sulfur dioxide (SO₂) followed by hydrolysis to yield sulfinic acids (ArSO₂H), or phosphoryl chlorides (R₂P(O)Cl) to generate phosphine oxides (ArP(O)R₂).

Furthermore, the reaction of Grignard reagents with heteroaryl electrophiles is a common strategy for the synthesis of biaryl compounds containing a heterocyclic ring. nih.gov Nickel-catalyzed cross-electrophile coupling reactions have emerged as a powerful method for coupling heteroaryl chlorides with aryl bromides, offering an alternative to traditional palladium-catalyzed methods. nih.gov

Fundamental Mechanistic Studies of Grignard Reactivity

Understanding the fundamental mechanistic aspects of Grignard reagents like 4-chloro-3-methylphenylmagnesium bromide is crucial for controlling their reactivity and optimizing their application in synthesis. Key to this understanding are the aggregation states of the reagent in solution and the dynamic Schlenk equilibrium.

Schlenk Equilibrium and its Influence on Reactivity

The Schlenk equilibrium is a fundamental concept in Grignard chemistry, describing the disproportionation of an organomagnesium halide (RMgX) into a dialkyl- or diarylmagnesium compound (R₂Mg) and a magnesium halide (MgX₂). wikipedia.org The equilibrium is represented by the following equation:

2 RMgX ⇌ MgR₂ + MgX₂

The position of this equilibrium is highly dependent on the solvent, the nature of the R group, the halogen, and the temperature. wikipedia.org In many ethereal solvents, the equilibrium tends to favor the organomagnesium halide (RMgX). wikipedia.org However, the addition of certain ligands, such as dioxane, can shift the equilibrium to the right by precipitating the magnesium halide. wikipedia.org

The different species present in the Schlenk equilibrium (RMgX, R₂Mg, and MgX₂) can exhibit different reactivities. The diarylmagnesium compound (Ar₂Mg) is generally a more powerful nucleophile than the corresponding Grignard reagent (ArMgBr). Therefore, the position of the Schlenk equilibrium can have a significant impact on the rate and outcome of a reaction. For instance, in reactions where a highly reactive nucleophile is required, shifting the equilibrium towards the formation of the diarylmagnesium species can be advantageous. Recent studies on cyclopentadienylmagnesium bromides have provided detailed insights into the thermodynamics of the Schlenk equilibrium, highlighting the influence of solvent and temperature on the distribution of species. researchgate.netnih.gov Although specific thermodynamic data for 4-chloro-3-methylphenylmagnesium bromide is not available, these studies provide a framework for understanding its behavior in solution.

Spectroscopic Investigations of Reaction Intermediates (e.g., in-situ NMR, IR for mechanistic insight)

Detailed spectroscopic studies, such as in-situ Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy, focused specifically on the reaction intermediates of 4-chloro-3-methylphenylmagnesium bromide are not readily found in published research. Such studies are crucial for elucidating reaction mechanisms, as they can provide direct evidence for the formation and consumption of transient species.

In the broader context of aryl Grignard reagents, in-situ IR spectroscopy has been effectively utilized to monitor the formation of the Grignard reagent itself and to follow the progress of subsequent reactions in real-time. researchgate.net These techniques allow for the observation of characteristic vibrational frequencies of reactants, intermediates, and products, offering mechanistic insights. However, specific spectral data and interpretations for reactions involving 4-chloro-3-methylphenylmagnesium bromide are not available.

Similarly, while in-situ NMR spectroscopy is a powerful tool for studying the structure and dynamics of Grignard reagents and their reaction intermediates, no specific studies applying this technique to 4-chloro-3-methylphenylmagnesium bromide have been identified in the surveyed literature. vt.eduwhiterose.ac.uk General studies on Grignard reagents have used NMR to investigate phenomena such as the Schlenk equilibrium, but compound-specific data for 4-chloro-3-methylphenylmagnesium bromide is absent.

Advanced Applications of 4 Chloro 3 Methylphenylmagnesium Bromide in Complex Organic Synthesis

Construction of Substituted Aromatic and Heteroaromatic Systems

The 4-chloro-3-methylphenyl moiety is a key structural unit in various functional molecules. The corresponding Grignard reagent, 4-chloro-3-methylphenylmagnesium bromide, provides a direct and efficient method for introducing this group through carbon-carbon bond-forming reactions, most notably via transition-metal-catalyzed cross-coupling reactions.

Detailed research has demonstrated the efficacy of aryl Grignard reagents in reactions such as Kumada, Negishi, and Hiyama couplings. In these processes, a catalyst, typically based on palladium or nickel, facilitates the reaction between the Grignard reagent and an organohalide or a related electrophile. For instance, palladium-catalyzed cross-coupling reactions of aryl bromides with aryl Grignard reagents, sometimes mediated by additives like zinc halides, are well-established for producing biaryl compounds. organic-chemistry.org The zinc halide serves to "soften" the Grignard reagent, improving its functional group tolerance and reactivity. organic-chemistry.org

Manganese-catalyzed cross-coupling reactions also offer a cost-effective and efficient alternative for coupling aryl halides with Grignard reagents. dtu.dk These reactions often proceed via a radical mechanism and are particularly effective for aryl chlorides bearing electron-withdrawing groups. dtu.dk The versatility of these methods allows for the synthesis of a wide array of substituted biaryls and heterobiaryls, where the 4-chloro-3-methylphenyl group can be coupled with various aromatic and heteroaromatic partners.

A notable application is in the synthesis of substituted naphthyridine scaffolds, which are prevalent in medicinal chemistry. nih.gov A robust and scalable approach has been developed for the construction of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives through the addition of Grignard reagents to a 4-amino-2-chloronicotinonitrile (B6590771) precursor. This method demonstrates the utility of aryl Grignard reagents in building complex heterocyclic systems in good yields. nih.gov

Table 1: Examples of Cross-Coupling Reactions with Aryl Grignard Reagents

| Catalyst System | Electrophile | Grignard Reagent Type | Product Type | Reference |

|---|---|---|---|---|

| Palladium acetate (B1210297) / tri-tert-butylphosphine (B79228) / ZnBr₂ | Aryl Bromide | Cyclopropylmagnesium bromide | Cyclopropyl arene | organic-chemistry.org |

| MnCl₂ | Aryl Chloride (with EWG) | Alkyl/Arylmagnesium chloride | Substituted Arene | dtu.dk |

| (t-Bu₃P)₂Pd | Aryl/Heteroaryl Halide | Aryl/Heteroarylsilanolate | Biaryl/Heterobiaryl | organic-chemistry.orgnih.gov |

Synthesis of Chiral Building Blocks Employing Asymmetric Induction

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. The asymmetric addition of Grignard reagents to prochiral ketones and aldehydes is a powerful strategy for constructing chiral tertiary and secondary alcohols, respectively. nih.govrsc.org These products are valuable chiral building blocks for more complex targets.

While early methods for asymmetric Grignard reactions often resulted in low stereoselectivity, significant advances have been made through the development of chiral ligands that coordinate to the magnesium center and control the facial selectivity of the addition. ic.ac.uk A new class of N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH) has proven highly effective for the asymmetric addition of both aliphatic and, notably, aromatic Grignard reagents to ketones. nih.govrsc.orgresearchgate.net

The introduction of a biaryl fragment into the ligand's structure is crucial for achieving high stereoselectivity with aryl Grignard reagents. nih.gov Using these advanced ligands, highly enantioenriched tertiary alcohols can be obtained with enantiomeric excesses (ee) of up to 95%. rsc.org This methodology has been successfully applied in the formal synthesis of the antihistamine drug clemastine, where the key chiral tertiary alcohol intermediate was synthesized via the asymmetric addition of an aryl Grignard reagent in 94% ee. nih.govrsc.org Although this specific example did not use 4-chloro-3-methylphenylmagnesium bromide, the principle is directly transferable, allowing for the synthesis of chiral tertiary alcohols bearing the 4-chloro-3-methylphenyl group.

Table 2: Chiral Ligands for Asymmetric Aryl Grignard Addition

| Ligand Type | Substrate | Grignard Reagent Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biaryl-DACH derived (L12) | Ketones | Aromatic | Up to 95% | nih.govrsc.org |

| (S)-Proline derived diamine (1.22) | Aldehydes | Dialkylmagnesium | High | ic.ac.uk |

The reaction of a chiral Grignard reagent itself, where the metal-bearing carbon is the stereocenter, represents another approach to asymmetric synthesis, allowing for the elucidation of reaction mechanisms. researchgate.net

Strategic Incorporation of the 4-Chloro-3-methylphenyl Moiety into Target Molecules

The ability to introduce a specific chemical fragment into a precise location within a larger molecule is critical in total synthesis and medicinal chemistry. 4-Chloro-3-methylphenylmagnesium bromide is an ideal reagent for strategically incorporating the 4-chloro-3-methylphenyl group, which can impart desirable electronic and steric properties to a target molecule.

The Grignard reaction is a fundamental tool for the construction of complex molecular frameworks from simpler precursors. numberanalytics.com Its application in total synthesis is widespread, seen in the construction of natural products where carbon-carbon bond formation is a key step. numberanalytics.com The 4-chloro-3-methylphenyl group can be introduced early in a synthetic sequence, with the chloro- and methyl-substituents serving as handles for further functionalization, or it can be added in a late-stage functionalization step to modify the properties of a lead compound.

A practical example of this strategy is the synthesis of 3-substituted 5-chloro-1,6-naphthyridin-4-one derivatives, which are precursors for potential MET-targeting antitumor drug candidates. nih.gov In this synthesis, various aryl Grignard reagents, including those analogous to 4-chloro-3-methylphenylmagnesium bromide, are added to a functionalized pyridine (B92270) ring, followed by an acid-mediated cyclization to form the core naphthyridinone structure. This approach highlights the strategic use of the Grignard reagent to build a key, functionalized heterocyclic core that is central to the biological activity of the target molecules. nih.gov

Multicomponent Reactions Featuring 4-Chloro-3-methylphenylmagnesium Bromide

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity.

Aryl Grignard reagents, such as 4-chloro-3-methylphenylmagnesium bromide, can participate in novel MCRs. For example, a regio- and stereoselective multicomponent coupling reaction involving perfluoroarenes, aryl Grignard reagents, and two molecules of 1,3-butadiene (B125203) has been developed using an anionic nickel(II) complex as a catalyst. acs.org In this transformation, a perfluoroaryl group and an aryl group (from the Grignard reagent) are selectively introduced at the 3- and 8-positions of a 1,6-octadiene (B1609464) backbone, respectively. acs.org This reaction provides a powerful tool for the functionalization of perfluoroarenes and the construction of complex diene systems in a single step.

The participation of 4-chloro-3-methylphenylmagnesium bromide in such a reaction would lead to the formation of a 1,6-octadiene derivative bearing the 4-chloro-3-methylphenyl group at the 8-position. This demonstrates the potential of this Grignard reagent to be a key component in advanced, one-pot transformations that build complex molecular scaffolds with high efficiency.

Catalysis in Grignard Reactions Involving 4 Chloro 3 Methylphenylmagnesium Bromide

Homogeneous Transition Metal Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most common approach for activating Grignard reagents in cross-coupling reactions. Transition metals like palladium, nickel, iron, and copper are paramount in this field.

Palladium and Nickel Catalysis for Cross-Coupling

Palladium and nickel complexes are the most widely used catalysts for cross-coupling reactions involving Grignard reagents, a class of reactions famously known as the Kumada-Tamao-Corriu coupling. arkat-usa.orgorganic-chemistry.orgwikipedia.org These reactions are fundamental for the formation of biaryl structures. The general catalytic cycle for both metals involves oxidative addition of an organic halide to the low-valent metal center, transmetalation with the Grignard reagent, and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst. wikipedia.orgnrochemistry.com

For a reagent like 4-chloro-3-methylphenylmagnesium bromide, these catalysts would enable its coupling with various aryl, heteroaryl, or vinyl halides and triflates. Nickel catalysts are often favored for their lower cost and high reactivity, particularly in coupling with less reactive electrophiles like aryl chlorides. nih.govacs.orgacs.org Palladium catalysts, while more expensive, often offer a broader substrate scope and higher functional group tolerance. arkat-usa.orgrsc.org The choice between palladium and nickel can significantly influence reaction efficiency and selectivity. arkat-usa.orgnrochemistry.com

A key reaction for 4-chloro-3-methylphenylmagnesium bromide would be its homocoupling to produce 4,4'-dichloro-3,3'-dimethylbiphenyl. While specific catalysts for this direct transformation are not detailed in the literature, such reactions are typically promoted by transition metal catalysts in the presence of an oxidant. Another route to similar biphenyl (B1667301) structures involves the methylation of 4-methylbiphenyl, which has been studied using heterogeneous catalysts. researchgate.net

Iron and Copper Catalysis for Functionalization Reactions

Iron and copper catalysts have emerged as cost-effective and environmentally benign alternatives to palladium and nickel for a variety of cross-coupling and functionalization reactions. acgpubs.orgorganic-chemistry.org

Iron-catalyzed cross-coupling reactions have gained significant traction due to the low cost and low toxicity of iron. nih.govacgpubs.orgprinceton.edu These reactions are known to be effective for coupling Grignard reagents with alkyl and aryl halides. nih.govorgsyn.org The mechanism of iron catalysis is complex and can involve the formation of various iron species. For a Grignard reagent such as 4-chloro-3-methylphenylmagnesium bromide, iron catalysts could be employed for coupling with a range of electrophiles, often with high efficiency and in the presence of additives like N-methylpyrrolidone (NMP) that enhance catalyst performance. nih.govorgsyn.org

Copper catalysts are particularly useful for a range of functionalization reactions, including alkylation, arylation, and vinylation. organic-chemistry.orgnih.govrsc.org Copper-catalyzed reactions of Grignard reagents can proceed via different mechanisms than those of palladium and nickel and are effective for forming C(sp³)–C(sp³), C(sp²)–C(sp³), and other types of carbon-carbon bonds. nih.govacs.org Copper catalysis could be applied to react 4-chloro-3-methylphenylmagnesium bromide with electrophiles such as alkyl halides or in dearomative functionalization processes. nih.gov

Heterogeneous Catalysis Approaches

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in terms of catalyst recovery and reuse. For Grignard reactions, this typically involves immobilizing a transition metal complex, such as nickel or palladium, on a solid support. researchgate.net For example, an immobilized nickel(II) complex with a pyrrolidine-based ligand has been shown to be effective for the Kumada cross-coupling of aryl Grignard reagents with aryl halides. researchgate.net Such a system could potentially be applied to reactions involving 4-chloro-3-methylphenylmagnesium bromide, facilitating easier product purification and catalyst recycling. Other approaches include the use of zeolites for shape-selective reactions, such as the synthesis of specific dimethylbiphenyl isomers. researchgate.net

Organocatalysis in Conjugation with Grignard Reactivity

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a metal-free alternative for certain transformations. While less common for direct cross-coupling with Grignard reagents, organocatalysts can be used in conjunction with their reactivity. For instance, highly fluorinated cyclopentene (B43876) derivatives have been developed as organocatalysts for the oxidative homocoupling of Grignard reagents using air as the oxidant. tcichemicals.com This methodology could be applicable to the dimerization of 4-chloro-3-methylphenylmagnesium bromide. Additionally, organocatalysis is widely used in asymmetric additions to carbonyl compounds, where the Grignard reagent acts as the nucleophile.

Ligand Design and Optimization for Enhanced Reactivity and Selectivity

The performance of homogeneous transition metal catalysts is critically dependent on the ligands coordinated to the metal center. rsc.orgnih.govnih.gov Ligand design and optimization are therefore crucial for enhancing reactivity, selectivity (chemo-, regio-, and stereo-), and the functional group tolerance of the catalytic system. rsc.org

For palladium- and nickel-catalyzed cross-coupling reactions, bulky electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs) are among the most successful ligand classes. rsc.orgrsc.org These ligands can promote the challenging oxidative addition of unreactive electrophiles (like aryl chlorides) and facilitate the final reductive elimination step. The choice of ligand can dramatically affect the outcome of a reaction involving a sterically hindered Grignard reagent like 4-chloro-3-methylphenylmagnesium bromide. For example, pincer-type ligands have been developed for nickel-catalyzed Kumada couplings of challenging substrates. acs.org Similarly, in iron and copper catalysis, the selection of appropriate ligands, though sometimes less critical than in palladium and nickel catalysis, can still significantly improve reaction outcomes. nih.govorganic-chemistry.org

Computational and Theoretical Investigations of 4 Chloro 3 Methylphenylmagnesium Bromide Chemistry

Density Functional Theory (DFT) Studies of Grignard Formation Pathways

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of Grignard reagent formation. For a molecule like 4-chloro-3-methylphenylmagnesium bromide, the process involves the reaction of 1-bromo-4-chloro-3-methylbenzene with magnesium metal. DFT studies focus on the energetics of the reaction pathway, including the initial adsorption of the aryl halide onto the magnesium surface, the electron transfer process, and the subsequent formation of the carbon-magnesium bond.

Key areas of investigation using DFT include:

Adsorption Energies: Calculating the energy released when the aryl halide adsorbs onto different crystal faces of magnesium. This helps to understand the initial interaction and orientation of the reactant on the metal surface.

Electron Transfer: Modeling the transfer of electrons from the magnesium surface to the antibonding orbitals of the carbon-halogen bond in 1-bromo-4-chloro-3-methylbenzene. This is a critical step in the cleavage of the C-Br bond.

Role of Solvent: Investigating the influence of coordinating solvents, such as tetrahydrofuran (B95107) (THF) or diethyl ether, on the formation mechanism. DFT calculations can model how solvent molecules coordinate to the magnesium atom and stabilize the resulting Grignard reagent, impacting the reaction energetics.

These computational studies provide a detailed, atomistic view of the Grignard formation process, complementing experimental observations and helping to rationalize the observed reactivity and yields.

Computational Modeling of Reaction Mechanisms (e.g., Addition, Cross-Coupling)

Computational modeling, particularly with DFT, is extensively used to study the mechanisms of reactions involving 4-chloro-3-methylphenylmagnesium bromide. This includes its role in nucleophilic addition to carbonyl compounds and in transition metal-catalyzed cross-coupling reactions.

Nucleophilic Addition Reactions:

In the case of addition to a carbonyl group, computational models can map out the entire reaction coordinate. This involves:

Pre-reaction Complex: Modeling the initial coordination of the Grignard reagent to the carbonyl oxygen.

Transition State: Locating the four-membered or six-membered cyclic transition state (depending on the model and solvent inclusion) for the transfer of the 4-chloro-3-methylphenyl group to the carbonyl carbon.

Product Formation: Calculating the energetics of the resulting magnesium alkoxide product.

These models allow for the comparison of different possible pathways and can explain the regioselectivity and stereoselectivity of the addition.

Cross-Coupling Reactions:

For cross-coupling reactions, such as the Suzuki or Negishi coupling, computational studies can elucidate the catalytic cycle. This includes modeling the individual steps:

Oxidative Addition: The addition of the aryl halide (if 4-chloro-3-methylphenylmagnesium bromide is used as the nucleophile) to the low-valent transition metal catalyst.

Transmetalation: The transfer of the 4-chloro-3-methylphenyl group from magnesium to the metal catalyst.

Reductive Elimination: The final step where the coupled product is formed, and the catalyst is regenerated.

By calculating the energy profiles for these steps, researchers can understand the rate-determining step and the role of ligands on the metal catalyst in facilitating the reaction.

Solvation Models and Their Impact on Calculated Reactivity

The solvent plays a crucial role in the chemistry of Grignard reagents. Computational solvation models are therefore essential for accurately predicting the reactivity of 4-chloro-3-methylphenylmagnesium bromide. There are two main types of solvation models used:

Implicit Solvation Models (Continuum Models): These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. They are computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This allows for the modeling of specific solvent-reagent interactions, such as the coordination of THF molecules to the magnesium center of the Grignard reagent. While more computationally expensive, this method provides a more detailed and accurate picture of the local solvent environment.

The choice of solvation model can significantly impact the calculated energies of reactants, transition states, and products. For Grignard reactions, where the coordination of solvent to the magnesium is critical (the Schlenk equilibrium), an explicit or a hybrid implicit/explicit model often provides more reliable results. These models can help to explain how the solvent influences the aggregation state of the Grignard reagent and, consequently, its reactivity.

Prediction of Stereochemical Outcomes through Computational Analysis

Computational chemistry offers powerful tools for predicting the stereochemical outcome of reactions involving prochiral substrates and 4-chloro-3-methylphenylmagnesium bromide. By modeling the transition states leading to different stereoisomers, the preferred reaction pathway can be identified.

For the reaction of a Grignard reagent with a chiral ketone, for example, two diastereomeric transition states are possible. DFT calculations can determine the energies of these transition states. According to transition state theory, the lower energy transition state will be more populated, leading to the major diastereomer.

The factors that influence the energy difference between these transition states, and thus the stereochemical outcome, include:

Steric Hindrance: The non-bonded interactions between the substituents on the Grignard reagent, the ketone, and any chiral auxiliaries.

Electronic Effects: The electronic interactions between the reacting molecules.

Solvent Effects: The differential solvation of the diastereomeric transition states.

By carefully modeling these factors, computational analysis can provide accurate predictions of diastereoselectivity, guiding the design of stereoselective syntheses.

Frontier Molecular Orbital (FMO) Theory Applied to Grignard Reactivity

Frontier Molecular Orbital (FMO) theory provides a qualitative but powerful framework for understanding the reactivity of 4-chloro-3-methylphenylmagnesium bromide. This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile (the Grignard reagent) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile (e.g., a carbonyl compound).

For 4-chloro-3-methylphenylmagnesium bromide, the HOMO is typically localized on the carbon atom bonded to magnesium, reflecting its nucleophilic character. The energy of the HOMO is a key indicator of its nucleophilicity; a higher HOMO energy generally corresponds to a more reactive nucleophile.

In a reaction with a ketone, the LUMO is located on the carbonyl carbon. The interaction between the HOMO of the Grignard reagent and the LUMO of the ketone leads to bond formation. The energy gap between the HOMO and LUMO is an important factor: a smaller energy gap facilitates the interaction and generally leads to a faster reaction.

FMO theory can be used to:

Rationalize Reactivity: Explain why Grignard reagents are potent nucleophiles.

Predict Regioselectivity: In reactions with electrophiles containing multiple reactive sites, the site with the largest LUMO coefficient will preferentially react with the nucleophilic carbon of the Grignard reagent.

Analyze Pericyclic Reactions: While less common for Grignard reagents, FMO theory is fundamental for understanding the stereochemistry and feasibility of concerted reactions.

By combining FMO analysis with quantitative DFT calculations, a comprehensive understanding of the factors driving the chemical behavior of 4-chloro-3-methylphenylmagnesium bromide can be achieved.

Analytical Techniques for Elucidating Reaction Pathways and Intermediates Beyond Basic Characterization

In-situ Spectroscopy (e.g., Stopped-flow IR, UV-Vis, NMR) for Reaction Monitoring